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Compound of Interest

Compound Name:
2-Nitro-4-

(trifluoromethyl)phenylacetic acid

Cat. No.: B167498 Get Quote

Introduction: This technical guide provides a detailed overview of the spectroscopic data for 2-
Nitro-4-(trifluoromethyl)phenylacetic acid (CAS No. 1735-91-7). The information is tailored

for researchers, scientists, and professionals in drug development who require a

comprehensive understanding of the analytical characterization of this compound. Please note

that while extensive searches have been conducted, a complete set of publicly available,

experimentally-derived spectra for this specific molecule is limited. Therefore, the data

presented herein is a combination of reported physical properties and predicted spectroscopic

characteristics based on the analysis of its constituent functional groups and structurally similar

compounds. This guide also includes detailed, generalized experimental protocols for acquiring

such data.

Compound Information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b167498?utm_src=pdf-interest
https://www.benchchem.com/product/b167498?utm_src=pdf-body
https://www.benchchem.com/product/b167498?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

IUPAC Name 2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid

CAS Number 1735-91-7[1]

Molecular Formula C₉H₆F₃NO₄[1]

Molecular Weight 249.15 g/mol

Physical Form Solid

Melting Point 144-146 °C

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2-Nitro-4-
(trifluoromethyl)phenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects on the

phenylacetic acid scaffold. Carboxylic acid protons typically appear as a broad singlet at a high

chemical shift (10-12 ppm).[2][3] The electron-withdrawing nitro and trifluoromethyl groups will

deshield the aromatic protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11-12 Broad Singlet 1H -COOH

~8.2 Doublet 1H Aromatic H (H-3)

~7.8 Doublet 1H Aromatic H (H-5)

~7.6 Singlet 1H Aromatic H (H-6)

~4.0 Singlet 2H -CH₂-
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Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~175 -COOH

~148 C-NO₂

~135-140 Aromatic Quaternary C

~120-135 Aromatic CH

~123 (quartet) -CF₃

~40 -CH₂-

Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and

a strong C=O stretching absorption.[3][4] The nitro and trifluoromethyl groups also have

characteristic strong absorptions.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (Carboxylic Acid)

~1710 Strong C=O stretch (Carboxylic Acid)

~1530, ~1350 Strong
N-O asymmetric & symmetric

stretch (Nitro group)

~1320 Strong C-F stretch (Trifluoromethyl)

~1100-1200 Strong C-F stretch (Trifluoromethyl)

Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak, along with

characteristic fragments resulting from the loss of the carboxylic acid group and other

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_360%3A_Organic_Chemistry_II/Chapter_20%3A_Carboxylic_Acids_and_Nitriles/20.08_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substituents.

Table 4: Expected Mass Spectrometry Data

m/z Value Interpretation

249.02 [M]⁺, Molecular Ion

204.03 [M-COOH]⁺, Loss of carboxylic acid group

203.02 [M-NO₂]⁺, Loss of nitro group

180.03
[M-CF₃]⁺, Loss of trifluoromethyl group (less

likely as initial fragmentation)

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for a solid aromatic carboxylic acid like 2-Nitro-4-(trifluoromethyl)phenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Setup:

The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.

The instrument is tuned and locked to the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

Data Acquisition:
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For ¹H NMR, a standard pulse sequence is used. Key parameters include a 30-45° pulse

angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically,

8-16 scans are acquired for a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g.,

1024 or more) is typically required due to the lower natural abundance of ¹³C.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

Phase correction and baseline correction are applied.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly

used.[5][6][7]

Sample Preparation (ATR Method):

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry.[6]

Acquire a background spectrum of the clean, empty crystal.[5]

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete

coverage.[5][6]

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.[6]

Data Acquisition:

The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).
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A typical resolution is 4 cm⁻¹, and 16-32 scans are co-added to improve the signal-to-

noise ratio.

Data Processing:

The sample spectrum is ratioed against the background spectrum to generate the final

absorbance or transmittance spectrum.

ATR correction may be applied to the data.

Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common technique for the analysis of carboxylic acids.

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Instrument Setup:

The analysis can be performed on various types of mass spectrometers, such as a Time-

of-Flight (TOF) or Quadrupole instrument.

The instrument is calibrated using a known reference compound to ensure high mass

accuracy.[8]

The ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas

temperature) are optimized for the analyte.

Data Acquisition:

The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).
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Data can be acquired in either positive or negative ion mode. For carboxylic acids,

negative ion mode ([M-H]⁻) is often very effective.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where

the molecular ion is isolated and fragmented to produce a product ion spectrum.

Data Processing:

The acquired data is processed to identify the molecular ion and major fragment ions.

High-resolution mass spectrometry can be used to determine the elemental composition of

the ions based on their exact mass.[9]

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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